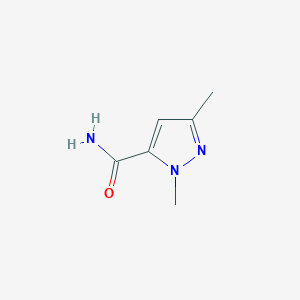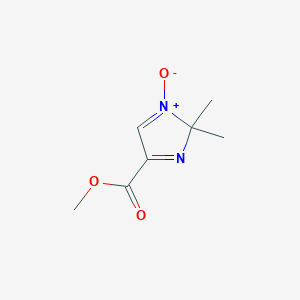
1-Oxidopyridin-1-ium-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxidopyridin-1-ium-3-thiol, also known as OPY-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiol derivative of pyridine, which possesses a unique chemical structure that makes it an ideal candidate for various research studies.
Wirkmechanismus
The mechanism of action of 1-Oxidopyridin-1-ium-3-thiol is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative stress. It has been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Oxidopyridin-1-ium-3-thiol have been extensively studied. It has been found to reduce oxidative stress and inflammation in various animal models, making it a potential therapeutic agent for the treatment of various diseases. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Oxidopyridin-1-ium-3-thiol is its ability to scavenge free radicals and prevent oxidative stress. This makes it an ideal candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of 1-Oxidopyridin-1-ium-3-thiol is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-Oxidopyridin-1-ium-3-thiol. One of the main areas of research is the development of new drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of research is the study of the mechanism of action of 1-Oxidopyridin-1-ium-3-thiol and its potential interactions with other compounds. Additionally, research is needed to improve the solubility of 1-Oxidopyridin-1-ium-3-thiol in water and to develop new methods of administration.
Synthesemethoden
The synthesis of 1-Oxidopyridin-1-ium-3-thiol is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-mercaptopropionic acid with pyridine N-oxide in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of 1-Oxidopyridin-1-ium-3-thiol, which is then purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
1-Oxidopyridin-1-ium-3-thiol has been extensively studied for its potential applications in various scientific fields. It has been found to possess antioxidant properties, making it an ideal candidate for the development of new drugs for the treatment of various diseases such as cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
127108-46-7 |
|---|---|
Molekularformel |
C5H5NOS |
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
1-oxidopyridin-1-ium-3-thiol |
InChI |
InChI=1S/C5H5NOS/c7-6-3-1-2-5(8)4-6/h1-4,8H |
InChI-Schlüssel |
OWRGGSFLEDFZOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)[O-])S |
Kanonische SMILES |
C1=CC(=C[N+](=C1)[O-])S |
Synonyme |
3-Pyridinethiol,1-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)

![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)